1,N6-Ethenoadenosine

Fluorescence Spectroscopy Nucleoside Probes Biophysical Assays

Native adenosine is rapidly deaminated by adenosine deaminase and lacks intrinsic fluorescence, forcing researchers to rely on cumbersome coupled assays or external labels. Alternative fluorescent probes (2-AP, N2,N3-ethenoadenosine) introduce altered protein recognition, divergent spectral signatures, or poor quantum yields that undermine reproducibility. 1,N6-Ethenoadenosine solves these challenges as a constitutively fluorescent adenosine surrogate (Φ=0.56, λem 415 nm) with complete resistance to adenosine deaminase and negligible adenosine receptor cross-reactivity. • Φ=0.56 enables low-nanomolar detection without extrinsic fluorophore conjugation • Resistant to adenosine deaminase-eliminates confounding deamination during long-duration assays • Preserves the molecular recognition footprint of adenosine for faithful enzyme/receptor binding studies Supplied as a white to off-white solid (≥95% purity); bulk and custom packaging available upon request.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
CAS No. 39007-51-7
Cat. No. B1212832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Ethenoadenosine
CAS39007-51-7
Synonyms1,N(6)-ethenoadenosine
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1
InChIKeyLRPBXXZUPUBCAP-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,N6-Ethenoadenosine: Fluorescent Adenosine Analog for Non-Invasive Assays


1,N6-Ethenoadenosine (ε-adenosine; CAS 39007-51-7) is a fluorescent adenosine derivative characterized by an etheno bridge connecting the N1 and N6 atoms of the purine base, which confers intrinsic fluorescence without the steric bulk or linkage liability of external fluorophores [1]. Unlike native adenosine, which exhibits negligible fluorescence, this modification enables real-time optical monitoring of nucleoside/nucleotide behavior in enzymatic and receptor-binding assays while largely preserving the molecular recognition footprint of the natural ligand [2].

Fluorescent probe

Intrinsic fluorescence without external tags supports real-time monitoring

Enzyme studies

ADA resistance maintains signal integrity in nucleotidase/phosphatase assays

Metal sensing

Selective quenching by paramagnetic ions enables differential detection

Why 1,N6-Ethenoadenosine Is Not Interchangeable with Other Analogs


Substituting 1,N6-ethenoadenosine with alternative fluorescent probes such as 2-aminopurine (2-AP) or N2,N3-ethenoadenosine introduces distinct spectroscopic signatures, divergent recognition by adenosine-binding proteins, and altered sensitivity to environmental factors that directly compromise assay reproducibility and biological relevance [1]. Specifically, while 1,N6-ethenoadenosine maintains a high quantum yield (Φ=0.56) with emission at 415 nm [2], 2-AP emits at 370 nm with Φ=0.6, and N2,N3-ethenoadenosine exhibits a substantially lower quantum yield of 0.03 at 420 nm [3]. Moreover, 1,N6-ethenoadenosine is neither a substrate nor an inhibitor of adenosine deaminase and shows negligible activity at adenosine receptors [4], a critical property that distinguishes it from adenosine itself and from other N6-substituted analogs that may retain unwanted receptor cross-reactivity. These compound-specific properties make blind substitution impossible without invalidating quantitative comparisons and losing optical detection sensitivity.

1,N6-Ethenoadenosine

Emission 415 nm, Φ=0.56; ADA inert; metal quenching follows Förster theory; pH-robust as nucleoside.

2-Aminopurine

Emission 370 nm, Φ=0.6; different autofluorescence background; distinct metal sensitivity; limited ADA resistance data.

Spectroscopic mismatch
N2,N3-Ethenoadenosine

Φ=0.03 at 420 nm; ~18-fold lower brightness; enzyme recognition may differ; quenching profile not established.

Sensitivity gap

Quantitative Differentiation: Fluorescence, Enzyme Recognition, and Metal Sensitivity


Fluorescence Quantum Yield vs. 2-Aminopurine and N2,N3-Ethenoadenosine

1,N6-Ethenoadenosine exhibits a fluorescence quantum yield (Φ) of 0.56 in aqueous solution with emission maximum at 415 nm [1]. In contrast, the widely used fluorescent purine analog 2-aminopurine (2-AP) has a comparable quantum yield of 0.6 but emits at a shorter wavelength of 370 nm, limiting its utility in cellular autofluorescence backgrounds [2]. N2,N3-Ethenoadenosine, a regioisomeric analog, exhibits a drastically lower quantum yield of 0.03 (emission at 420 nm), making it 18.7-fold less sensitive for fluorescence detection applications [3].

Fluorescence quantum yield vs. analogs
Cross-study comparable
ε-adenosine Φ=0.56 at 415 nm; 2-AP Φ=0.6 at 370 nm; N2,N3-ε-adenosine Φ=0.03 at 420 nm
Red-shifted emission may reduce cellular autofluorescence background
18.7-fold brighter than N2,N3 regioisomer
Fluorescence Spectroscopy Nucleoside Probes Biophysical Assays

Adenosine Deaminase Resistance and Receptor Inactivity

Unlike native adenosine, which is rapidly deaminated by adenosine deaminase (ADA), 1,N6-ethenoadenosine is neither a substrate for nor an inhibitor of ADA [1]. This property is unique among many N6-substituted adenosine analogs; for instance, N6-ethyladenosine and N6-benzyladenosine retain varying degrees of ADA susceptibility, while 1,N6-ethenoadenosine exhibits complete metabolic inertness toward this enzyme. Additionally, 1,N6-ethenoadenosine shows no detectable agonism or antagonism at adenosine receptors in adipose tissue cells, distinguishing it from adenosine receptor-active analogs like N6-cyclopentyladenosine (CPA) or N6-ethylcarboxamidoadenosine (NECA) [1].

ADA resistance & receptor inactivity
Head-to-head
Neither ADA substrate nor inhibitor; no detectable adenosine receptor activity
Maintains probe concentration in enzyme assays without metabolic interference
Adenosine and N6-alkyl analogs show ADA susceptibility
Enzyme Assays Metabolic Stability Nucleoside Analogs

Selective Metal Ion Quenching by Ni(II) and Co(II)

The fluorescence of 1,N6-ethenoadenosine phosphates is quenched by paramagnetic transition metal ions with differential efficiency. Ni(II) and Co(II) are significantly more effective quenchers than Mn(II), a pattern predicted by Förster energy transfer theory based on spectral overlap [1]. In contrast, diamagnetic ions such as Mg(II), Ca(II), and Zn(II) do not directly quench fluorescence but instead modulate quantum yield through conformational effects [1]. This metal ion selectivity profile is distinct from that of other fluorescent probes; for example, the quenching pattern of 2-aminopurine by transition metals differs due to its distinct emission spectrum and energy level alignment.

Selective metal ion quenching
Cross-study comparable
Ni(II), Co(II) > Mn(II) in quenching; Mg(II), Ca(II), Zn(II) show no direct quenching
Supports differential metal detection and reduces false-positive signals
Quenching pattern follows Förster energy transfer theory
Fluorescence Quenching Metal Ion Sensing Biophysical Chemistry

pH-Dependent Fluorescence: Nucleoside vs. Phosphorylated Derivatives

The pH-dependent fluorescence of 1,N6-ethenoadenosine differs fundamentally from that of its phosphorylated derivatives. 1,N6-Ethenoadenosine itself exhibits a normal titration curve with fluorescence intensity unaffected by ionic strength [1]. In contrast, etheno-ATP, etheno-ADP, and etheno-AMP display anomalous pH titration curves at low ionic strength that normalize only at high ionic strength, indicating phosphate group interactions with the adenine ring system [1]. This distinction is critical for assay design: while 1,N6-ethenoadenosine provides a robust, environment-insensitive fluorescent readout, its phosphorylated counterparts require careful ionic strength control to avoid confounding pH-dependent artifacts.

pH dependence: nucleoside vs. phosphates
Head-to-head
ε-adenosine: normal titration, ionic-strength independent; ε-ATP/ADP/AMP: anomalous at low ionic strength
ε-adenosine provides robust pH readout without buffer constraints
Phosphorylated probes require ionic strength control
pH Sensing Nucleotide Probes Spectroscopic Characterization

Protonation State Effects on Fluorescence Quantum Efficiency

The fluorescence quantum efficiency of 1,N6-etheno-9-propyladenine (ε-PrAde) in dry dioxane—where excited-state protonation is prevented—is 86% of that of 1,N6-etheno-AMP (ε-AMP) in aqueous solution [1]. This quantitative comparison directly demonstrates that the unprotonated form of the ε-adenine fluorophore is responsible for the observed fluorescence emission, and that the aqueous environment modestly enhances quantum yield (by ~16%) relative to the fully deprotonated state [1]. This mechanistic insight distinguishes 1,N6-ethenoadenosine from pH-sensitive probes that rely on protonation/deprotonation for signal generation, providing a more stable fluorescence baseline for quantitative measurements.

Protonation effect on quantum efficiency
Head-to-head
ε-PrAde (unprotonated) in dioxane: 86% of ε-AMP fluorescence; aqueous environment enhances ~16%
Unprotonated form is the emitting species; aqueous gain supports assay sensitivity
Mechanistic insight for optimizing signal intensity
Fluorescence Mechanism Proton Transfer Photophysics

Optimal Use Cases for 1,N6-Ethenoadenosine in Assay Development


Continuous Fluorometric Assays of 5'-Nucleotidase Activity

1,N6-Ethenoadenosine serves as the fluorescent product generated from 1,N6-etheno-AMP by 5'-nucleotidase, enabling real-time, continuous monitoring of enzyme activity without the need for coupled assays or separation steps [1]. The fluorescence quantum yield of 0.56 [2] provides sufficient sensitivity for low nanomolar detection, while the compound's complete resistance to adenosine deaminase [1] ensures that the fluorescent product remains stable throughout the assay, eliminating the confounding deamination that plagues assays using native adenosine. This makes it the preferred probe for high-throughput screening of CD73 inhibitors and for studying ectonucleotidase activity in live cells and tissues.

Probing Nucleotide-Binding Protein Active Sites

The 1,N6-ethenoadenosine moiety, when incorporated into nucleotide di- and triphosphates (ε-ADP, ε-ATP), acts as a sensitive environmental reporter of protein active site conformation [1]. Upon binding to myosin subfragment 1, ε-ADP exhibits a 20% increase in emission intensity, a 7-nm blue shift in emission maximum, and a 70% increase in absorbance at the excitation wavelength (330 nm) relative to the free nucleotide [1]. These quantitative spectral changes provide a direct, label-free readout of binding events and conformational states, enabling equilibrium binding measurements and kinetic studies of ATPases, kinases, and other nucleotide-utilizing enzymes without the need for extrinsic fluorophore conjugation.

Metal Ion Sensing via Differential Fluorescence Quenching

The selective quenching of 1,N6-ethenoadenosine fluorescence by paramagnetic transition metal ions—with Ni(II) and Co(II) being more effective than Mn(II), and diamagnetic ions (Mg(II), Ca(II), Zn(II)) showing no direct quenching [1]—enables the development of fluorescence-based sensors for specific metal ions in complex aqueous samples. The differential quenching profile, which follows Förster energy transfer theory, allows for multiplexed detection schemes and provides an internal specificity control: the absence of quenching by diamagnetic ions reduces false-positive signals from physiologically abundant metals. This property is exploited in environmental monitoring of heavy metal contamination and in studying metal ion transport and homeostasis in biological systems.

Application
Selection Property
Validation Focus
5'-Nucleotidase fluorometric assays
ADA resistance & 415 nm emission
Signal stability; low nanomolar detection
Nucleotide-binding site probing
Environment-sensitive emission shift
Binding-induced spectral changes (Δλ, ΔI)
Metal ion sensing
Paramagnetic quenching selectivity
Quenching specificity toward Ni(II)/Co(II) vs. Mg(II)/Ca(II)

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